molecular formula C19H28O4 B1360777 5-(5,5-Dimethyl-1,3-dioxan-2-YL)-2'-ethoxyvalerophenone CAS No. 898755-78-7

5-(5,5-Dimethyl-1,3-dioxan-2-YL)-2'-ethoxyvalerophenone

Cat. No.: B1360777
CAS No.: 898755-78-7
M. Wt: 320.4 g/mol
InChI Key: UKJNKIHKNANWTN-UHFFFAOYSA-N
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Description

5-(5,5-Dimethyl-1,3-dioxan-2-yl)-2'-ethoxyvalerophenone is a valerophenone derivative supplied for research and development purposes. This compound is identified by the CAS Registry Number 898755-78-7 and has a molecular formula of C19H28O4, corresponding to a molecular weight of 320.42 g/mol . Its structure features a 2-ethoxy phenyl group and a 5,5-dimethyl-1,3-dioxane moiety, which is a functional group of significant interest in medicinal chemistry. For instance, research on other molecules containing the 5,5-dimethyl-1,3-dioxane unit has demonstrated potential anti-inflammatory properties, suggesting this compound could be a valuable intermediate in the synthesis and evaluation of new pharmacologically active agents . As a research chemical, this product is intended for use in laboratory settings only. It is not for diagnostic, therapeutic, or any other human use. Researchers should consult the safety data sheet (SDS) prior to handling and adhere to all relevant laboratory safety protocols.

Properties

IUPAC Name

5-(5,5-dimethyl-1,3-dioxan-2-yl)-1-(2-ethoxyphenyl)pentan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H28O4/c1-4-21-17-11-7-5-9-15(17)16(20)10-6-8-12-18-22-13-19(2,3)14-23-18/h5,7,9,11,18H,4,6,8,10,12-14H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKJNKIHKNANWTN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1C(=O)CCCCC2OCC(CO2)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H28O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20646000
Record name 5-(5,5-Dimethyl-1,3-dioxan-2-yl)-1-(2-ethoxyphenyl)pentan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20646000
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

320.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898755-78-7
Record name 5-(5,5-Dimethyl-1,3-dioxan-2-yl)-1-(2-ethoxyphenyl)pentan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20646000
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthesis of 5,5-Dimethyl-1,3-dioxan-2-yl Moiety

The 5,5-dimethyl-1,3-dioxane ring is a key building block, often prepared via cyclization of neopentyl glycol derivatives with carbonates or aldehydes.

Typical procedure:

  • React 2,2-dimethyl-1,3-propanediol (neopentyl glycol) with diethyl carbonate in the presence of a base such as sodium methoxide (NaOCH$$_3$$) at elevated temperatures (~130 °C).
  • The reaction proceeds with removal of ethanol by distillation under reduced pressure to drive cyclization.
  • The product, 5,5-dimethyl-1,3-dioxan-2-one, is isolated by recrystallization from ether.
Reagent Quantity Role
2,2-Dimethyl-1,3-propanediol 208 g (2 moles) Diol precursor
Diethyl carbonate 295 g Carbonyl source
Sodium methoxide (NaOCH$$_3$$) 4.3 g Base catalyst
Conditions Details
Temperature 130 °C
Distillation Ethanol removed via 18-inch vigreux column
Workup Dissolution in benzene, water wash, concentration

This method is well-documented and yields the cyclic carbonate efficiently.

Preparation of 2'-Ethoxyvalerophenone Core

The valerophenone core with an ethoxy substituent typically requires:

  • Functionalization of a phenyl ring with an ethoxy group at the 2' position.
  • Introduction of a pentanoyl side chain at the 1-position (valerophenone structure).

Synthetic routes include:

  • Starting from 2-ethoxybenzene derivatives, Friedel-Crafts acylation with valeroyl chloride or valeric anhydride in the presence of Lewis acids (e.g., AlCl$$_3$$) to introduce the pentanoyl group.
  • Alternatively, using 2-ethoxybenzoyl chloride followed by chain elongation.

Coupling of the Dioxane Moiety to the Valerophenone

The key step is attaching the 5,5-dimethyl-1,3-dioxan-2-yl substituent at the 5-position of the valerophenone side chain.

  • This is often achieved by nucleophilic substitution or condensation reactions.
  • The dioxane ring can be introduced via reaction of the valerophenone intermediate with the dioxane alcohol derivative under acidic or Lewis acid catalysis.
  • Protecting groups may be used to ensure selective substitution.

Summary Table of Preparation Steps

Step Starting Material(s) Reagents/Conditions Product Notes
1 2,2-Dimethyl-1,3-propanediol + Diethyl carbonate NaOCH$$_3$$, 130 °C, distillation 5,5-Dimethyl-1,3-dioxan-2-one Cyclization via carbonate formation
2 2-Ethoxybenzene derivative + Valeroyl chloride AlCl$$_3$$, Friedel-Crafts acylation 2'-Ethoxyvalerophenone intermediate Aromatic acylation for side chain introduction
3 Valerophenone intermediate + dioxane derivative Acid or Lewis acid catalysis 5-(5,5-Dimethyl-1,3-dioxan-2-yl)-2'-ethoxyvalerophenone Coupling of dioxane moiety to side chain

Research Findings and Considerations

  • The synthesis of the dioxane ring (5,5-dimethyl-1,3-dioxan-2-one) is well-established with high yields and purity when using neopentyl glycol and diethyl carbonate under basic catalysis.
  • Friedel-Crafts acylation remains the most reliable method for introducing the pentanoyl group onto ethoxy-substituted aromatic rings, though regioselectivity must be controlled carefully.
  • The coupling step requires careful control of reaction conditions to avoid ring-opening or side reactions of the dioxane moiety.
  • Purification typically involves recrystallization and chromatographic techniques to isolate the target compound with high purity.

Chemical Reactions Analysis

Types of Reactions

5-(5,5-Dimethyl-1,3-dioxan-2-YL)-2’-ethoxyvalerophenone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert the ketone group to an alcohol.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction typically produces alcohols. Substitution reactions can introduce a wide range of functional groups onto the aromatic ring.

Scientific Research Applications

5-(5,5-Dimethyl-1,3-dioxan-2-YL)-2’-ethoxyvalerophenone has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound may be studied for its potential biological activity, including its effects on enzymes or cellular processes.

    Medicine: Research may explore its potential as a pharmaceutical intermediate or as a lead compound for drug development.

    Industry: It can be used in the production of specialty chemicals, polymers, and other materials.

Mechanism of Action

The mechanism by which 5-(5,5-Dimethyl-1,3-dioxan-2-YL)-2’-ethoxyvalerophenone exerts its effects depends on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved can include signal transduction, metabolic processes, or gene expression regulation.

Comparison with Similar Compounds

Substituent Effects on the Aromatic Ring

Compound Name Aromatic Substituents Molecular Formula Molecular Weight (g/mol) Key Properties/Applications
Target Compound 2'-ethoxy Not explicitly reported (inferred: ~C₁₉H₂₈O₄) ~344 Enhanced lipophilicity; potential intermediate in drug synthesis
2',4'-Difluoro-5-(5,5-dimethyl-1,3-dioxan-2-yl)valerophenone 2',4'-difluoro C₁₇H₂₂F₂O₃ 312.35 Higher reactivity in electrophilic substitution; used in fluorinated drug candidates
2',5'-Dichloro-5-(5,5-dimethyl-1,3-dioxan-2-yl)valerophenone 2',5'-dichloro C₁₇H₂₂Cl₂O₃ 357.27 Increased molecular weight; applications in agrochemicals
3',5'-Dimethyl-4'-methoxyvalerophenone 3',5'-dimethyl, 4'-methoxy C₂₀H₃₀O₄ 334.45 Steric hindrance from methyl groups; modified solubility
2'-Iodovalerophenone derivative 2'-iodo C₁₇H₂₂IO₃ 425.27 Heavy atom effect; potential use in radiopharmaceuticals

Key Observations :

  • Electron-withdrawing groups (e.g., F, Cl, I) increase electrophilic reactivity and polarity, making these derivatives suitable for halogenation-dependent syntheses .
  • Electron-donating groups (e.g., ethoxy, methoxy) enhance resonance stabilization, favoring reactions like nucleophilic aromatic substitution .
  • Steric effects from methyl or bulky substituents (e.g., 3',5'-dimethyl) reduce reaction rates in sterically hindered environments .

Aliphatic Chain and Dioxane Modifications

Compound Name Aliphatic Chain/Dioxane Features Key Differences
4-(5,5-Dimethyl-1,3-dioxan-2-yl)-4'-hexylbutyrophenone Butyrophenone (4-carbon chain) Shorter chain reduces lipophilicity
3-(1,3-Dioxan-2-yl)-2'-ethoxypropiophenone Propiophenone (3-carbon chain) Reduced chain length alters pharmacokinetics
5-(5,5-Dimethyl-1,3-dioxan-2-yl)-1-naphthalen-1-ylpentan-1-one Naphthyl instead of phenyl Extended aromatic system for UV absorption in materials science

Key Observations :

  • Chain length: Valerophenones (5-carbon) exhibit higher lipophilicity compared to propiophenones (3-carbon), influencing membrane permeability in drug design .
  • Dioxane ring stability : The 5,5-dimethyl group on the dioxane ring improves conformational rigidity, reducing metabolic degradation .

Physicochemical and Functional Comparisons

Boiling/Melting Points

While explicit data for the target compound are unavailable, analogous compounds suggest:

  • Halogenated derivatives (e.g., 2',5'-dichloro) have higher melting points due to stronger intermolecular forces (e.g., dipole-dipole interactions) .
  • Ethoxy/methoxy-substituted compounds likely exhibit lower melting points than halogenated analogs due to reduced polarity .

Solubility

  • Ethoxy groups enhance solubility in polar aprotic solvents (e.g., DMSO) compared to non-polar halogenated derivatives .
  • Dioxane rings contribute to moderate water solubility, beneficial in formulation chemistry .

Reactivity

  • 2'-Ethoxy group : Activates the aromatic ring toward electrophilic substitution (e.g., nitration, sulfonation) at the para position .
  • Dioxane moiety : Participates in hydrogen bonding, influencing crystal packing and solid-state stability .

Biological Activity

5-(5,5-Dimethyl-1,3-dioxan-2-YL)-2'-ethoxyvalerophenone is a compound that has garnered attention for its potential biological activities, particularly in the fields of cancer research and pharmacology. This article reviews its biological activity, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure and Properties

The compound has the molecular formula C14H20O4C_{14}H_{20}O_{4} and is characterized by a dioxane ring structure that contributes to its biological properties. The structural formula can be represented as follows:

  • Chemical Name : this compound
  • Molecular Weight : 252.31 g/mol
  • CAS Number : 898756-03-1

Research indicates that compounds related to this compound exhibit activity through modulation of cellular pathways involved in cancer progression. Specifically, it has been noted to influence mRNA splicing and apoptosis in cancer cells.

Antitumor Activity

Several studies have assessed the antitumor properties of this compound. In particular:

  • In Vitro Studies :
    • The compound demonstrated cytotoxic effects on various cancer cell lines with IC50 values typically below 10 µM, indicating significant potency against tumor cells .
    • It was found to induce cell cycle arrest in the G2/M phase, leading to increased apoptosis rates in sensitive cell lines .
  • In Vivo Studies :
    • Animal models treated with this compound showed reduced tumor growth compared to control groups, supporting its potential as an anticancer agent .
    • A notable study highlighted its effectiveness against specific types of leukemia and solid tumors, suggesting a broad spectrum of activity .

Other Biological Activities

Beyond antitumor effects, preliminary research suggests potential applications in other areas:

Data Summary

Study Type Cell Line/Tumor Type IC50 (µM) Effects Observed
In VitroVarious Cancer Lines<10Cytotoxicity, Apoptosis
In VivoSolid TumorsN/AReduced Tumor Growth
In VitroAntimicrobial TestingN/AAntimicrobial Activity

Case Studies

  • Case Study on Leukemia Treatment :
    • A study demonstrated that treatment with this compound resulted in significant apoptosis in leukemia cells (JVM-2 line), with a marked decrease in cell viability observed within 48 hours post-treatment .
  • Solid Tumor Efficacy :
    • In preclinical trials involving solid tumors, administration of the compound led to a notable reduction in tumor size and improved survival rates in treated animals compared to controls .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 5-(5,5-Dimethyl-1,3-dioxan-2-YL)-2'-ethoxyvalerophenone, and how do reaction conditions influence yield?

  • Methodological Answer : The compound's synthesis likely involves acetalization or ketalization reactions to stabilize carbonyl groups. For example, analogous dioxane derivatives are synthesized using protecting-group strategies (e.g., acetal formation under acidic conditions with diols) . Key variables include solvent polarity (e.g., dry ether for organometallic reagents), temperature control to avoid side reactions, and stoichiometric ratios of reagents. Optimization via fractional factorial design can isolate critical parameters affecting yield .

Q. How can the stability of the dioxane ring in this compound be experimentally assessed under varying pH and temperature conditions?

  • Methodological Answer : Stability studies should include accelerated degradation tests under acidic/alkaline buffers (pH 1–12) at 25–80°C. Monitor ring-opening reactions via HPLC or NMR to quantify degradation products. For example, 1,3-dioxanes are prone to hydrolysis in acidic media, forming diols and ketones . Kinetic modeling (e.g., Arrhenius plots) can predict shelf-life under storage conditions .

Q. What spectroscopic techniques are most effective for characterizing the stereochemistry and electronic environment of this compound?

  • Methodological Answer : Use a combination of 1H^{1}\text{H}- and 13C^{13}\text{C}-NMR to identify substituent effects on the dioxane ring and ethoxy group. NOESY experiments can resolve steric interactions between methyl groups. IR spectroscopy detects carbonyl stretching frequencies (e.g., 1700–1750 cm1^{-1} for ketones). X-ray crystallography (as in analogous dioxane derivatives ) provides absolute stereochemical confirmation.

Q. How can researchers design initial biological activity screens for this compound?

  • Methodological Answer : Prioritize enzyme inhibition assays (e.g., cytochrome P450 or hydrolases) due to the dioxane ring’s potential as a transition-state analog. Use in vitro models (e.g., hepatic microsomes) to assess metabolic stability. For cytotoxicity, employ MTT assays on cancer cell lines, referencing protocols for structurally related furanones .

Advanced Research Questions

Q. What computational methods are suitable for predicting the environmental fate of this compound, and how do its physicochemical properties influence bioavailability?

  • Methodological Answer : Apply quantitative structure-activity relationship (QSAR) models to estimate logPP (lipophilicity) and soil sorption coefficients (KocK_{oc}). Molecular dynamics simulations can predict interactions with biological membranes. Experimental validation via OECD 105 (water solubility) and OECD 107 (partition coefficient) guidelines is critical .

Q. How can contradictions in experimental data (e.g., divergent bioactivity results across studies) be systematically resolved?

  • Methodological Answer : Conduct meta-analysis of raw datasets to identify confounding variables (e.g., solvent effects, cell line variability). Use Bland-Altman plots to assess inter-laboratory reproducibility. If discrepancies persist, validate via orthogonal assays (e.g., SPR for binding affinity vs. enzymatic activity) .

Q. What theoretical frameworks guide the design of derivatives to enhance this compound’s metabolic stability without compromising activity?

  • Methodological Answer : Leverage bioisosteric replacement (e.g., replacing the ethoxy group with a trifluoromethyl ether) guided by DFT calculations of transition states. Apply Hammett linear free-energy relationships to predict electronic effects on reactivity . Retrosynthetic analysis ensures synthetic feasibility .

Q. How can researchers integrate crystallographic data with machine learning to predict solid-state properties (e.g., polymorphism)?

  • Methodological Answer : Train neural networks on Cambridge Structural Database entries for dioxane derivatives. Input parameters include lattice energy, hydrogen-bonding motifs, and torsional angles. Validate predictions via differential scanning calorimetry (DSC) and powder X-ray diffraction (PXRD) .

Methodological Notes

  • Data Analysis : For structural contradictions (e.g., NMR vs. crystallography), prioritize crystallographic data but validate with ab initio NMR chemical shift calculations (e.g., using Gaussian or ORCA) .
  • Experimental Design : Use split-plot or randomized block designs (as in agricultural chemistry studies ) to manage multivariate experiments efficiently.
  • Theoretical Linkage : Anchor studies to conceptual frameworks like transition-state theory (for reaction mechanisms) or molecular docking (for bioactivity) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.